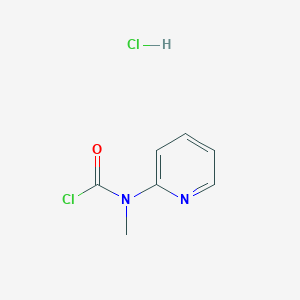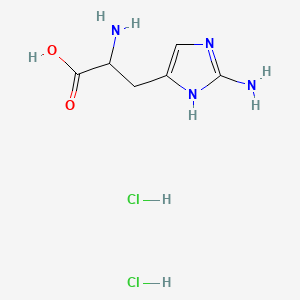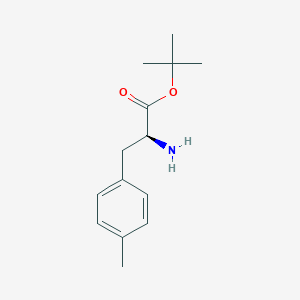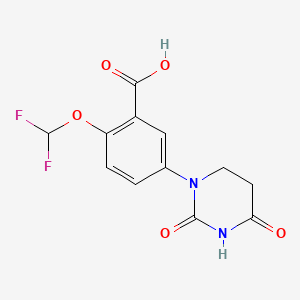
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyridine ring, a carbamoyl chloride group, and a methyl group attached to the nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride typically involves the reaction of N-methylpyridin-2-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety of handling phosgene. The use of alternative phosgene sources, such as triphosgene, can also be employed to minimize the risks associated with phosgene gas .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form N-methyl-N-(pyridin-2-yl)carbamic acid.
Common Reagents and Conditions
Amines: Reacting with primary or secondary amines under mild conditions to form ureas.
Alcohols: Reacting with alcohols in the presence of a base to form carbamates.
Major Products Formed
The major products formed from these reactions include N-methyl-N-(pyridin-2-yl)carbamic acid derivatives, ureas, and thiocarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbamoyl chloride group, which readily reacts with nucleophilic sites on biological molecules, such as amino acids in enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-(pyridin-2-yl)carbamic acid
- N-methyl-N-(pyridin-2-yl)urea
- N-methyl-N-(pyridin-2-yl)thiocarbamate
Uniqueness
N-methyl-N-(pyridin-2-yl)carbamoyl chloride hydrochloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as a precursor to a wide range of bioactive compounds makes it a valuable tool in medicinal chemistry and agrochemical research .
Eigenschaften
Molekularformel |
C7H8Cl2N2O |
|---|---|
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
N-methyl-N-pyridin-2-ylcarbamoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O.ClH/c1-10(7(8)11)6-4-2-3-5-9-6;/h2-5H,1H3;1H |
InChI-Schlüssel |
WGKNHMXFNYLQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=N1)C(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)

![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)




![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)
![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)

